molecular formula C12H16N2O2 B11809777 5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one

5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one

Cat. No.: B11809777
M. Wt: 220.27 g/mol
InChI Key: UBEXCVFNSUMWPQ-UHFFFAOYSA-N
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Description

5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, leading to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one is unique due to its specific combination of a pyridine ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(1-acetylpyrrolidin-2-yl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C12H16N2O2/c1-8-6-12(16)13-7-10(8)11-4-3-5-14(11)9(2)15/h6-7,11H,3-5H2,1-2H3,(H,13,16)

InChI Key

UBEXCVFNSUMWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2CCCN2C(=O)C

Origin of Product

United States

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